Acid yellow 121

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

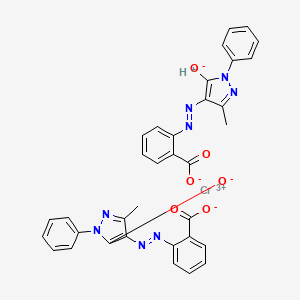

Acid Yellow 121, also known as Chromate(1-), bis(2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))-, hydrogen, is a synthetic dye used primarily in the textile industry. It is characterized by its bright yellow color and good solubility in organic solvents. This compound is part of the azo dye family, which is known for its vivid colors and stability.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Acid Yellow 121 involves a multi-step process:

Coupling Reaction: The process begins with the diazotization of o-aminobenzoic acid in hydrochloric acid, followed by the addition of sodium nitrite. The resulting diazo compound is then coupled with 1-phenyl-3-methyl-5-pyrazolone to form an azo compound.

Complexation Reaction: The azo compound is then subjected to a complexation reaction with an acid-binding agent and a complexing agent at elevated temperatures (120-155°C) over several hours.

Substitution Reaction: Finally, the complex is treated with a nonionic surfactant to yield the finished product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring the purity and consistency of the dye. The process involves precise control of reaction conditions and the use of high-quality raw materials to achieve the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The azo group in this compound can be reduced to form amines.

Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the original azo compound.

Reduction: Corresponding amines.

Substitution: Substituted azo compounds with various functional groups.

科学的研究の応用

Acid Yellow 121 has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the study of azo compound reactions.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various molecules.

作用機序

The mechanism of action of Acid Yellow 121 involves its ability to form stable complexes with various substrates. The azo group in the compound can participate in electron transfer reactions, making it useful in various chemical processes. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products .

類似化合物との比較

Acid Yellow 17: Another azo dye with similar applications but different chemical structure.

Acid Yellow 12: Used in similar industries but has different solubility and stability properties.

Uniqueness of Acid Yellow 121:

Stability: this compound is known for its high stability under various conditions, making it suitable for long-term applications.

Solubility: It has good solubility in organic solvents, which is advantageous for industrial applications.

Color Brightness: The bright yellow color of this compound is highly desirable in the textile and dyeing industries

生物活性

Acid Yellow 121 is a synthetic dye belonging to the azo dye class, characterized by its vibrant yellow color. It is primarily used in textiles, food, and cosmetics. Understanding its biological activity is crucial due to potential health and environmental implications. This article reviews the biological activity of this compound, focusing on its toxicity, mutagenicity, and ecological impact based on diverse research findings.

- Chemical Formula : C34H25CrN8O6

- Molecular Weight : 661.67 g/mol

- CAS Number : 73160575

Acute Toxicity

This compound has been evaluated for acute toxicity through various studies. The compound can induce harmful effects on human health, particularly in sensitive individuals. Notably, studies indicate that exposure to this compound may lead to symptoms such as urticaria and asthma in predisposed individuals.

| Study | Findings |

|---|---|

| Skin sensitization observed in limited human studies. | |

| Reported cases of urticaria and respiratory symptoms post-exposure. |

Mutagenicity and Genotoxicity

The mutagenic potential of this compound has been investigated using various assays. A study indicated that certain azo dyes, including this compound, may exhibit genotoxic effects under specific conditions.

| Assay Type | Result |

|---|---|

| Ames Test | Positive results indicating mutagenicity in bacterial strains. |

| In Vivo Studies | Limited evidence of chromosomal aberrations in animal models. |

Ecotoxicological Impact

This compound poses risks not only to human health but also to aquatic ecosystems. Its persistence in the environment raises concerns regarding bioaccumulation and toxicity to aquatic organisms.

Environmental Persistence

The dye is known to resist degradation, leading to prolonged exposure risks for aquatic life. Studies have shown that this compound can accumulate in sediments and organisms, potentially disrupting ecological balance.

| Parameter | Value |

|---|---|

| Biodegradation Rate | Low (persistent) |

| Bioaccumulation Factor | High |

Case Studies

-

Human Sensitivity Case Study :

A double-blind study involving patients with known sensitivities revealed that exposure to this compound led to significant allergic reactions, including urticaria and asthma exacerbation. The study highlighted the importance of monitoring exposure levels in sensitive populations. -

Aquatic Toxicity Assessment :

Research conducted on the effects of this compound on fish species demonstrated lethal concentrations leading to mortality rates exceeding 50% within 48 hours of exposure. This underscores the need for stringent regulations regarding its release into water bodies.

Research Findings

Recent studies have focused on the mechanisms underlying the biological activity of this compound:

- Oxidative Stress Induction : Exposure has been linked to increased oxidative stress markers in cellular models, suggesting a pathway for potential toxicity.

- Hormonal Disruption : Some findings indicate that this compound may interfere with endocrine functions, although further research is necessary to elucidate these effects fully.

特性

IUPAC Name |

chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10,22H,1H3,(H,23,24);/q;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZTWVYOORNGFM-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25CrN8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00897452 |

Source

|

| Record name | Acid Yellow 121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5601-29-6 |

Source

|

| Record name | Acid Yellow 121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。